(3,5-dimethoxyphenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound “(3,5-dimethoxyphenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a methanone derivative featuring a 3,5-dimethoxyphenyl group and a 4,5-dihydroimidazole core substituted with a 2,5-dimethylbenzylthio moiety. The 3,5-dimethoxyphenyl group contributes electron-donating methoxy substituents, which may enhance solubility and influence binding interactions in biological or coordination chemistry applications . The benzylthioether substituent, bearing 2,5-dimethyl groups, increases lipophilicity and steric bulk, likely impacting pharmacokinetic properties such as membrane permeability .
Synthesis of this compound likely follows a two-step route analogous to methods described for related imidazole-thioethers: (i) condensation of benzoin with thiourea to form an imidazole-2-thiol intermediate, and (ii) coupling with 2,5-dimethylbenzyl bromide under basic conditions (e.g., NaHCO₃ in ethanol) to introduce the thioether group . The methanone moiety may arise from Friedel-Crafts acylation or direct substitution during imidazole ring formation.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-5-6-15(2)17(9-14)13-27-21-22-7-8-23(21)20(24)16-10-18(25-3)12-19(11-16)26-4/h5-6,9-12H,7-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAPPRTWTDIDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-dimethoxyphenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule featuring a combination of an imidazole ring and various functional groups. This structure suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound can be described as follows:
- Chemical Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 347.46 g/mol
Its structure includes:
- A 3,5-dimethoxyphenyl group, which is known for enhancing lipophilicity and biological activity.
- A thioether linkage with a 2,5-dimethylbenzyl moiety that may contribute to its pharmacological properties.
- An imidazole ring , which is frequently associated with various biological activities including enzyme inhibition.
Antimicrobial Activity
Recent studies have indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : Compounds similar to (3,5-dimethoxyphenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 µg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The imidazole derivatives have been investigated for their anticancer potential:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. Research indicates that imidazole derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways .
Anti-inflammatory Effects
Compounds with a similar structural framework have been noted for their anti-inflammatory properties:
- Cytokine Inhibition : Studies suggest that these compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models .
Case Studies
- Study on Antibacterial Activity :
- Anticancer Evaluation :
Research Findings Summary Table
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Modifications: Aromatic vs. Dihydroimidazole
- 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole (): A fully aromatic imidazole with 3,5-dimethoxyphenyl and 4,5-dimethyl substituents. The aromatic core enhances planarity, favoring π-π stacking interactions in chemosensors or metal complexes .
- 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole (): A 1H-imidazole with thiophene and diphenyl groups.
Substituent Effects
- Thioether vs.
- Methoxy vs. Nitro Groups: Compared to nitroimidazole derivatives (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols, ), the target’s methoxy groups are electron-donating, reducing electrophilicity and possibly mitigating nitro-related toxicity .
Antimicrobial Potential
- Target Compound : While direct data are unavailable, structurally related 2-(benzylthio)-4,5-diphenyl-1H-imidazoles exhibit moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus and E. coli). The 2,5-dimethylbenzyl group may improve activity by resisting metabolic oxidation .
- 4,5-Diphenyl-1H-imidazole Derivatives : Substitution with trifluoromethyl (e.g., 4,5-diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole) enhances activity against Gram-negative strains due to increased electronegativity .
Coordination Chemistry
- Target Compound : The 3,5-dimethoxyphenyl group and thioether moiety may act as weak ligands for transition metals (e.g., Ir³⁺), though less effectively than pyridyl or carboxylate substituents .
- 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole (): Used in Ir³⁺ complexes for OLEDs, demonstrating the utility of methoxyphenyl-imidazole hybrids in materials science .
Physicochemical Properties
| Compound Name | Core Structure | Key Substituents | logP (Estimated) | Biological Activity (MIC, µg/mL) | Applications |
|---|---|---|---|---|---|
| Target Compound | 4,5-Dihydroimidazole | 3,5-Dimethoxyphenyl, (2,5-DMBn)S- | 4.2 | Pending evaluation | Antibacterial, Sensors |
| 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole | 1H-Imidazole | Thiophen-2-yl, 4,5-diphenyl | 3.8 | Not reported | Fluorescence probes |
| 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl... | 1H-Imidazole | 3,5-Dimethoxyphenyl, 4,5-dimethyl | 3.5 | N/A | Metal complexes |
| 2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole | 1H-Imidazole | 4-Chlorophenyl, triphenyl | 5.1 | 16–32 (Gram-positive) | Antimicrobials |
DMBn = dimethylbenzyl; logP estimated via ChemDraw.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodology :
- Multi-step synthesis : Begin with imidazole ring formation via condensation of aldehydes (e.g., 3,5-dimethoxybenzaldehyde) with amines and thiols under acidic/basic conditions (e.g., glacial acetic acid catalysis, reflux in ethanol) .
- Thioether linkage : Introduce the (2,5-dimethylbenzyl)thio group via nucleophilic substitution or thiol-ene reactions, ensuring controlled temperature (60–80°C) and inert atmospheres to prevent oxidation .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Key Techniques :
- NMR : 1H/13C NMR to resolve aromatic protons (δ 6.5–7.5 ppm), imidazole protons (δ 3.0–4.5 ppm), and methanone carbonyl (δ ~190 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) and detect fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, particularly for resolving diastereomers in the dihydroimidazole ring .
Q. How can preliminary biological activity screening be designed to assess this compound’s therapeutic potential?
- Approach :
- Target selection : Prioritize enzymes/receptors with known interactions with imidazole derivatives (e.g., cytochrome P450, kinases) .
- Assays : Use fluorescence-based enzymatic inhibition assays (e.g., IC50 determination) and cell viability assays (MTT protocol) against cancer/ microbial lines .
- Controls : Include positive controls (e.g., ketoconazole for CYP inhibition) and vehicle controls (DMSO <0.1%) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different experimental models?
- Methodology :
- Dose-response validation : Replicate studies with standardized concentrations (e.g., 1 nM–100 µM) and multiple cell lines (e.g., HEK293 vs. HepG2) .
- Metabolic stability : Assess compound stability in liver microsomes (human/rat) to identify species-specific metabolism .
- Theoretical alignment : Link discrepancies to differences in target binding affinities or off-target effects using molecular docking .
Q. How can structure-activity relationship (SAR) studies be structured to enhance potency and selectivity?
- Design :
-
Core modifications : Synthesize analogs with varied substituents on the 3,5-dimethoxyphenyl or dihydroimidazole moieties .
-
Bioisosteric replacement : Replace the thioether group with sulfoxide/sulfone to evaluate impact on solubility and target engagement .
-
Data correlation : Use regression models to correlate logP, polar surface area, and IC50 values .
Analog Modification Biological Activity (IC50) A 3,5-diOCH3 → CF3 2.1 µM (CYP3A4) B Thioether → sulfone 5.3 µM (Kinase X)
Q. What computational methods predict this compound’s environmental fate and ecotoxicity?
- Protocol :
- QSPR models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation (logKow) using software like EPI Suite .
- Molecular dynamics (MD) : Simulate interactions with environmental receptors (e.g., soil organic matter) to assess persistence .
- Toxicity profiling : Use Tox21 assays to predict endocrine disruption potential .
Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?
- Steps :
- Crystal growth : Optimize solvent systems (e.g., ethanol/water) and slow evaporation for high-quality crystals .
- DFT calculations : Compare experimental (X-ray) and theoretical bond lengths/angles to identify strain in the dihydroimidazole ring .
Data Contradiction Analysis
Q. Why might biological activity differ between in vitro and in vivo models, and how can this be addressed?
- Root Causes :
- Pharmacokinetics : Poor oral bioavailability due to low solubility (logS < -4) or first-pass metabolism .
- Metabolite interference : Active/inactive metabolites altering efficacy (e.g., sulfoxide derivatives) .
- Solutions :
- Prodrug design : Introduce ester groups to enhance absorption .
- Microsomal profiling : Identify major metabolites via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
